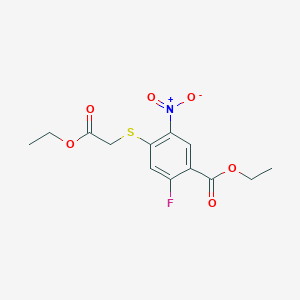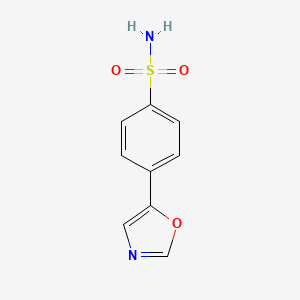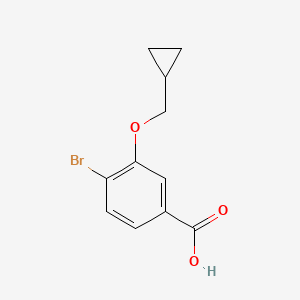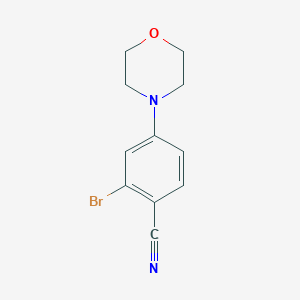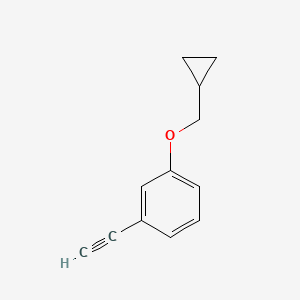
1-(Cyclopropylmethoxy)-3-ethynylbenzene
Descripción general
Descripción
1-(Cyclopropylmethoxy)-3-ethynylbenzene, often referred to as CMEB, is an organic compound with a unique structure and properties. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CMEB has been studied extensively for its potential applications in drug discovery, chemical synthesis, and material science.
Aplicaciones Científicas De Investigación
Catalytic Cyclization in Organic Synthesis
1-(Cyclopropylmethoxy)-3-ethynylbenzene is involved in catalytic cyclization processes. For instance, ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives has been studied, showing the formation of 1-substituted-1H-indene and 1-indanone products. This process is more efficient for substrates with electron-rich benzenes, suggesting the involvement of a metal-vinylidene intermediate and a 1,5-hydrogen shift mechanism (Odedra, Datta, & Liu, 2007).
Synthesis of Difunctionalized Benzofuran Derivatives
Palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides has been developed. This process yields benzofuran-3-α-carbonyl aldehydes, which are precursors for various 2,3-difunctionalized benzofuran derivatives. This method features broad functional-group compatibility and moderate to good reaction yields, highlighting its potential in synthesizing structurally diverse compounds (Hu et al., 2018).
Mechanistic Probes in Chemical Reactions
Cyclopropyl alkynes, including compounds similar to 1-(Cyclopropylmethoxy)-3-ethynylbenzene, serve as mechanistic probes to distinguish between vinyl radical and ionic intermediates in chemical reactions. Their behavior under different conditions (e.g., radical or cationic) helps in understanding the mechanisms of these reactions (Gottschling et al., 2005).
Platinum and Ruthenium-catalyzed Cycloisomerization
Studies show that 1-alkyl-2-ethynylbenzenes undergo cycloisomerization catalyzed by platinum and ruthenium chloride, leading to the formation of substituted indenes. This process involves electrophilically activated alkynes and benzylic C-H bonds, indicating a turnover-limiting 1,5-shift of benzylic hydrogen (Tobisu, Nakai, & Chatani, 2009).
Propiedades
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJNNKIUAYFNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732939 | |
| Record name | 1-(Cyclopropylmethoxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-3-ethynylbenzene | |
CAS RN |
918483-34-8 | |
| Record name | 1-(Cyclopropylmethoxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

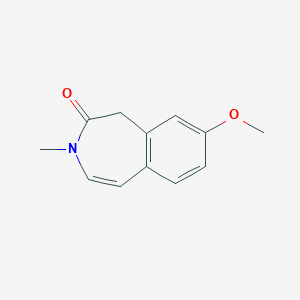
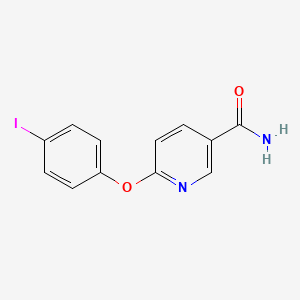
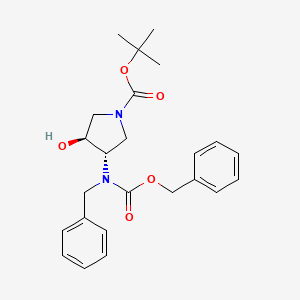
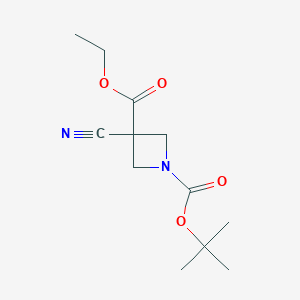
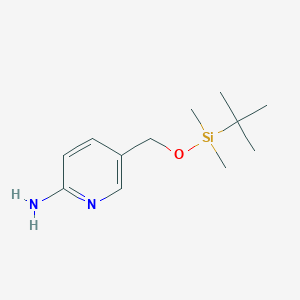
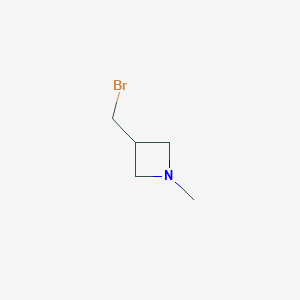
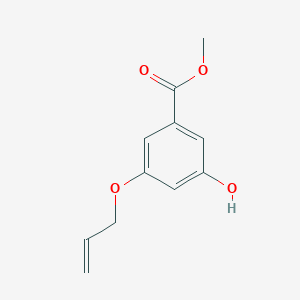
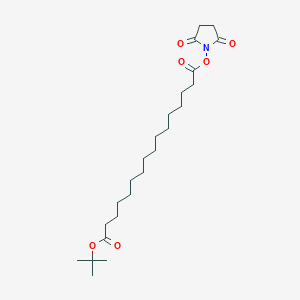
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
